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molecular formula C7H8N2O4S B3058487 4-Amino-3-sulfamoylbenzoic acid CAS No. 89694-28-0

4-Amino-3-sulfamoylbenzoic acid

Cat. No. B3058487
M. Wt: 216.22 g/mol
InChI Key: HZOMHQLECOWBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242443B1

Procedure details

A suspension of 3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide monohydrate (10 g) in a mixture of concentrated sulfuric acid (150 mL) and water (150 mL) was refluxed until complete dissolution of the starting material (1-2 h). The resulting solution was placed on an ice bath and supplemented dropwise with a 20% aqueous solution of NaOH under stirring and cooling until pH 1-2. The precipitate was collected by filtration, washed with water and dried (yield: 6.6 g); m.p.: 214-219° C.
Name
3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O=C1[NH:8][C:7]2[CH:9]=[CH:10][C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:6]=2[S:5](=[O:17])(=[O:16])[NH:4]1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:6]=1[S:5](=[O:17])(=[O:16])[NH2:4] |f:0.1,3.4|

Inputs

Step One
Name
3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide monohydrate
Quantity
10 g
Type
reactant
Smiles
O.O=C1NS(C2=C(N1)C=CC(=C2)C(=O)O)(=O)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed until complete dissolution of the starting material (1-2 h)
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The resulting solution was placed on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling until pH 1-2
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (yield: 6.6 g)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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